4-Butoxybiphenyl

説明

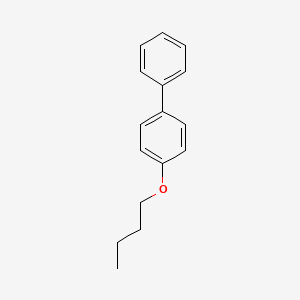

4-Butoxybiphenyl is a chemical compound with the molecular formula C16H18O and a molecular weight of 226.31 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 4-Butoxybiphenyl consists of a biphenyl group where one of the hydrogen atoms on the fourth carbon of one of the phenyl rings is replaced by a butoxy group .Physical And Chemical Properties Analysis

4-Butoxybiphenyl has a melting point of 70-72℃, a boiling point of 346℃, and a density of 0.991 . It also has a flash point of 137℃ .科学的研究の応用

Organic Optoelectronic Devices

4-Butoxybiphenyl is utilized in the synthesis of new π-building blocks for emitters, photosensitizers, and semiconductors in organic optoelectronic devices. Its derivatives exhibit significant photophysical properties in both solution and solid states, which are crucial for the performance of these devices .

Synthesis of Derivatives

The compound serves as a precursor for various derivatives, such as 4,4′-bibenzo[c]thiophene derivatives. These derivatives have been synthesized with different substituents to study their optical and electrochemical properties, which are relevant for applications in materials science .

Photophysical Property Analysis

In research focusing on photophysical properties, 4-Butoxybiphenyl derivatives are analyzed for their photoabsorption and fluorescence spectroscopy. This analysis is essential for understanding the behavior of materials under light exposure and their potential use in light-emitting devices .

Electrochemical Property Study

The electrochemical properties of 4-Butoxybiphenyl derivatives are studied using techniques like cyclic voltammetry. This research is vital for developing materials for energy storage and conversion devices .

Density Functional Theory (DFT) Calculations

4-Butoxybiphenyl is used in computational studies to perform DFT calculations. These calculations help predict the electronic structure and reactivity of materials, which is beneficial for designing new compounds with desired properties .

Solid-State Fluorescence

The solid-state fluorescence properties of 4-Butoxybiphenyl derivatives are of interest for applications in solid-state lighting and display technologies. Researchers investigate the quantum yields of these compounds to determine their efficiency as fluorescent materials .

X-ray Crystallography

X-ray crystallographic analysis of 4-Butoxybiphenyl derivatives provides insights into their molecular structures. This information is crucial for the design of materials with specific molecular arrangements and properties .

Biomedical Applications

While not directly related to 4-Butoxybiphenyl, research on bismuth-based nanoparticles and composites in biomedical applications can be analogous. These materials are investigated for their therapeutic, diagnostic, biosensing, and regenerative properties .

Safety and Hazards

When handling 4-Butoxybiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

作用機序

Target of Action

Similar compounds such as 4-phenylbutylamine have been shown to interact with enzymes like trypsin-1

Mode of Action

It’s known that biphenyl compounds can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile substitutes for a halogen at the benzylic position. The exact interaction of 4-Butoxybiphenyl with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

It’s worth noting that biphenyl compounds can be involved in various chemical reactions and pathways, including the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction

Pharmacokinetics

Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination (i.e., metabolism and excretion) The ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy

Result of Action

It’s known that biphenyl compounds can participate in various chemical reactions, leading to changes at the molecular level . The specific effects would depend on the nature of the targets and the biochemical context.

特性

IUPAC Name |

1-butoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZHZJABHDELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290411 | |

| Record name | 4-Butoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6842-78-0 | |

| Record name | 4-Butoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)